![molecular formula C14H21ClN2 B2552526 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1217086-23-1](/img/structure/B2552526.png)
2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of interest in recent years . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds have been found to participate in a variety of chemical reactions . For example, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazole-2-yl)-6-fluoropyrimidin-2-amine have been synthesized .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- 2-Isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride exhibits antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigations into its mechanism of action and efficacy against specific strains are ongoing .
- Imidazoles are essential heterocyclic compounds with diverse applications. The synthesis of substituted imidazoles often involves key steps where 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride can serve as a precursor. Researchers have developed innovative methods to construct imidazole rings, enabling access to functional molecules for drug discovery and material science .
- Combining a benzimidazole moiety with an additional azaheterocycle (such as an imidazole) within a single molecule can lead to synergistic enhancements in therapeutic effects. Researchers explore this strategy to design novel drugs with improved bioactivity and selectivity .
- N-heterocyclic carbenes (NHCs) play a crucial role in modern organic synthesis. Researchers have utilized NHCs as both ligands and organocatalysts. The incorporation of imidazole-containing compounds, including 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride , in these systems contributes to efficient bond formation and regioselectivity .
Antimicrobial Activity
Imidazole Synthesis
Synergistic Effects in Drug Design
Organocatalysis and Ligand Design
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4;/h5-8,10-11H,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBCBXZKMSMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride |
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